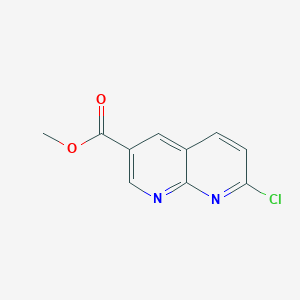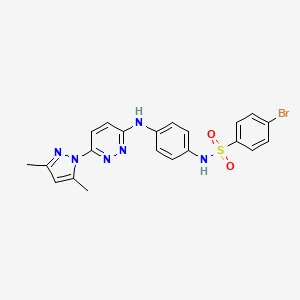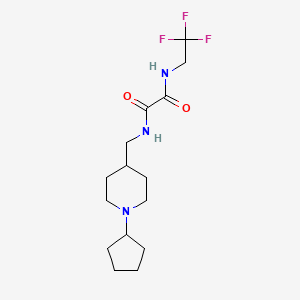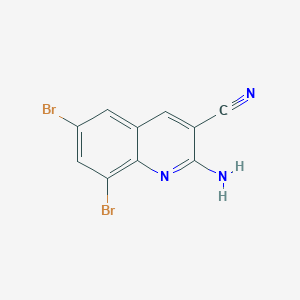
1-(tert-butyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-butyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypotensive and Antiarrhythmic Activities
Compounds with structural similarities to 1-(tert-butyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea have been synthesized and evaluated for their biological activities. For instance, novel 1,3-disubstituted ureas demonstrated significant hypotensive action and antiarrhythmic activities, comparable to reference drugs such as Propranolol. These findings suggest potential applications in cardiovascular disease treatment and management (Chalina, Chakarova, & Staneva, 1998).
Free Radical Scavenging
Research into the effects of certain novel water-soluble, low-molecular-weight free radical scavengers, structurally related to the compound , has shown promising results in reducing myocardial infarct size in vivo. These compounds effectively scavenge hydroxyl radicals, indicating potential therapeutic applications in oxidative stress-related diseases and conditions (Hashimoto et al., 2001).
Methylation Methods
In pharmaceutical research, methylation of carbon centers adjacent to nitrogen or aryl rings is a common strategy for optimizing small-molecule properties. Studies on versatile and safe methods for methylation, employing di-tert-butyl peroxide as both oxidant and methyl source under mild conditions, could inform the synthesis and modification of compounds including those similar to this compound (Vasilopoulos, Krska, & Stahl, 2021).
Antineoplastic Activities
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) urea derivatives have highlighted their promising cytotoxic and antineoplastic activities. This research avenue could be pertinent for developing new cancer therapies, especially considering the structural relevance to the compound of interest (Lacroix, Gaudreault, Pagé, & Joly, 1988).
Neuropharmacology
The exploration of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists opens up avenues for neuropharmacological applications. This research could inform the development of treatments for neurological disorders, leveraging the chemical framework shared with the query compound (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Properties
IUPAC Name |
1-tert-butyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)17-13(18)16-10-15(19)8-11-6-4-5-7-12(11)9-15/h4-7,19H,8-10H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMLQKIDBQFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CC2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2597618.png)
![3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B2597619.png)


![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2597624.png)
![N-(2,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2597625.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2597627.png)

![Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2597629.png)
![N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2597634.png)
![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2597635.png)

